molecular formula C6H10ClN3OS B6284936 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride CAS No. 2763751-04-6

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride

Cat. No. B6284936
CAS RN: 2763751-04-6
M. Wt: 207.7
InChI Key:
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Description

2-(Aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride (2-AMTCH) is an important synthetic compound used in a variety of scientific research applications. It is a white odorless powder with a molecular weight of 183.6 and a melting point of 158-162°C. This compound is a derivative of thiourea and is commonly used as a reagent in organic synthesis. 2-AMTCH has been used for a variety of purposes, including synthesis of pharmaceuticals, synthesis of organic compounds, and as a catalyst in organic reactions.

Scientific Research Applications

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, organic compounds, and catalysts. It has also been used in the synthesis of polymers and inorganic materials. In addition, it has been used as a catalyst in organic reactions, and as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride acts as a nucleophilic reagent in organic reactions. It is able to form a covalent bond with an electrophilic center in an organic molecule, resulting in a new product. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has several advantages as a reagent in organic synthesis. It is relatively inexpensive, easy to obtain, and stable in solution. In addition, it is relatively non-toxic and can be used in a variety of applications. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several possible future directions for research involving 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride. One possible direction is to explore the use of this compound as a catalyst in other organic reactions. Another potential direction is to investigate its potential use as a reagent in the synthesis of peptides and proteins. In addition, further research could be done to explore its potential use in the synthesis of polymers and inorganic materials. Finally, further research could be done to investigate its potential biochemical and physiological effects.

Synthesis Methods

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride can be synthesized from thiourea and an appropriate acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically complete within several hours, and the product can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride involves the reaction of N-methylthiourea with formaldehyde followed by cyclization with α-bromoacetophenone to form 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the final product.", "Starting Materials": [ "N-methylthiourea", "Formaldehyde", "α-bromoacetophenone", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylthiourea is reacted with formaldehyde in the presence of a base catalyst to form 2-(aminomethyl)-N-methylthiourea.", "Step 2: The resulting compound is then cyclized with α-bromoacetophenone in the presence of a base catalyst to form 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide.", "Step 3: The final product is obtained by treating the above compound with hydrochloric acid to form 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride." ] }

CAS RN

2763751-04-6

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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